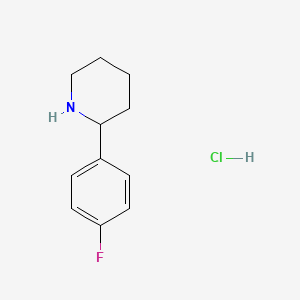

2-(4-Fluorophenyl)piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

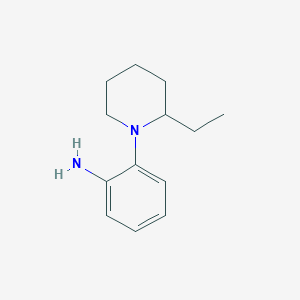

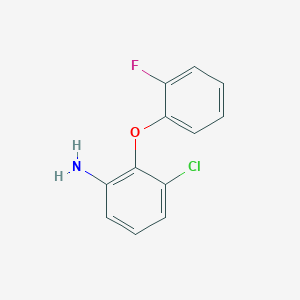

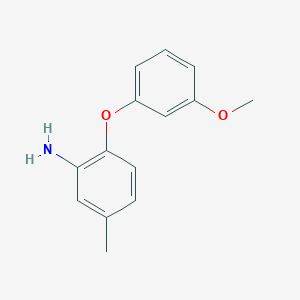

2-(4-Fluorophenyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1187174-10-2 . It has a molecular weight of 215.7 and is a powder in physical form .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 2-fluorobenzoic acid and piperidine can react in the presence of potassium carbonate to generate 2-fluorobenzoic acid piperidine ester .Molecular Structure Analysis

The molecular formula of 2-(4-Fluorophenyl)piperidine hydrochloride is C11H14FN.ClH . The Inchi Code is 1S/C11H14FN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H .Physical And Chemical Properties Analysis

2-(4-Fluorophenyl)piperidine hydrochloride is a powder at room temperature . It has a molecular weight of 215.7 .Applications De Recherche Scientifique

Proteomics Research

2-(4-Fluorophenyl)piperidine hydrochloride: is utilized in proteomics research as a biochemical tool. It aids in the study of protein expression, modification, and interaction, which is crucial for understanding cellular processes and disease mechanisms .

Synthesis of Piperidine Derivatives

This compound serves as a starting material for the synthesis of various piperidine derivatives. These derivatives are important for designing drugs and are present in more than twenty classes of pharmaceuticals .

Pharmacological Applications

Piperidine derivatives, including those synthesized from 2-(4-Fluorophenyl)piperidine hydrochloride , have a wide range of pharmacological applications. They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .

Analgesic and Anti-inflammatory Research

Specific derivatives of 2-(4-Fluorophenyl)piperidine hydrochloride have been synthesized and tested for their analgesic and anti-inflammatory activities, showing promising results compared to standard drugs .

Anticancer Activity

Piperidine derivatives are being explored for their anticancer properties. They have shown potential in inhibiting proliferation and metastasis of various cancer types .

Antioxidant Properties

Compounds derived from 2-(4-Fluorophenyl)piperidine hydrochloride have been studied for their antioxidant capabilities, which is significant in the prevention of oxidative stress-related diseases .

Neuropharmacological Research

The compound is also used in neuropharmacological research, particularly in the development of treatments for neurodegenerative diseases like Alzheimer’s, due to its influence on neurotransmitter systems .

Chemical Synthesis and Material Science

In the field of chemical synthesis and material science, 2-(4-Fluorophenyl)piperidine hydrochloride is employed as a reagent and building block for synthesizing organic compounds with potential applications in various industries .

Safety and Hazards

Mécanisme D'action

Target of Action

It belongs to the class of organic compounds known as 4-benzylpiperidines . Compounds in this class are known to interact with various receptors and enzymes in the body, but the specific target for this compound remains to be identified.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological processes, including neurotransmission, immune response, and metabolic processes

Pharmacokinetics

The molecular weight of the compound is 2157 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed. The presence of a fluorine atom may also enhance the metabolic stability of the compound.

Propriétés

IUPAC Name |

2-(4-fluorophenyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVUREZBMQVFFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Benzylsulfanyl)methyl]benzoic acid](/img/structure/B1318576.png)